2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine
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Overview
Description
2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features an indole core substituted with diethoxy groups and an ethanamine side chain, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction generally starts with the condensation of phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce halogenated or nitrated indole compounds .
Scientific Research Applications
2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: This compound has a methoxy group instead of diethoxy groups and is known for its psychoactive properties.
2-(2-Methoxyethoxy)ethanamine: Featuring a different side chain, this compound is used in various chemical syntheses.
Uniqueness
2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of diethoxy groups enhances its solubility and reactivity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(5,6-diethoxyindol-1-yl)ethanamine |
InChI |
InChI=1S/C14H20N2O2/c1-3-17-13-9-11-5-7-16(8-6-15)12(11)10-14(13)18-4-2/h5,7,9-10H,3-4,6,8,15H2,1-2H3 |
InChI Key |
NHQSNOUNKOIEQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CN2CCN)OCC |
Origin of Product |
United States |
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